

Spectroscopic Characterization of 3,5-Dichloropyridin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichloropyridin-4-ol

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Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for **3,5-Dichloropyridin-4-ol**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics derived from the analysis of structurally similar compounds, namely 3,5-dichloropyridine and 4-hydroxypyridine. This guide also presents standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental for the structural elucidation and characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3,5-Dichloropyridin-4-ol**. These predictions are based on the known spectral properties of 3,5-dichloropyridine and the influence of a hydroxyl group on the pyridine ring, as observed in the spectra of 4-hydroxypyridine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of **3,5-Dichloropyridin-4-ol** is expected to be relatively simple due to the molecule's symmetry. The two protons at positions 2 and 6 are chemically equivalent and

are expected to appear as a single signal. The hydroxyl proton will also produce a signal, the chemical shift of which can be concentration and solvent dependent.

Parameter	Predicted Value (in CDCl_3)	Notes
Chemical Shift (δ) H-2, H-6	~ 8.2 ppm	Singlet, deshielded by the electronegative nitrogen and chlorine atoms.
Chemical Shift (δ) O-H	Variable	Broad singlet, chemical shift is dependent on solvent and concentration.

Table 1: Predicted ^1H NMR Data for **3,5-Dichloropyridin-4-ol**.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will also reflect the symmetry of the molecule. The carbon atoms at positions 2 and 6 will be equivalent, as will the carbons at positions 3 and 5. The carbon at position 4, bonded to the hydroxyl group, will be significantly deshielded.

Parameter	Predicted Value (in CDCl_3)	Notes
Chemical Shift (δ) C-2, C-6	~ 145 ppm	Deshielded by the adjacent nitrogen atom.
Chemical Shift (δ) C-3, C-5	~ 125 ppm	Deshielded by the attached chlorine atoms.
Chemical Shift (δ) C-4	~ 155 ppm	Deshielded by the attached hydroxyl group.

Table 2: Predicted ^{13}C NMR Data for **3,5-Dichloropyridin-4-ol**.

Predicted IR Spectral Data

The infrared spectrum will provide information about the functional groups present in the molecule. Key diagnostic peaks are expected for the O-H, C=N, C=C, and C-Cl bonds.

Wavenumber (cm ⁻¹)	Vibration	Intensity
3400-3200	O-H stretch	Broad, Strong
1600-1550	C=N stretch (pyridine ring)	Medium
1500-1400	C=C stretch (pyridine ring)	Medium
800-600	C-Cl stretch	Strong

Table 3: Predicted IR Data for **3,5-Dichloropyridin-4-ol**.

Predicted Mass Spectrometry Data

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) for **3,5-Dichloropyridin-4-ol** will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl).

Parameter	Predicted Value	Notes
Molecular Ion (M^+)	m/z 163	Corresponding to the molecular weight of the compound.
Isotopic Peaks	M, M+2, M+4	Approximate ratio of 9:6:1, characteristic of two chlorine atoms.

Table 4: Predicted Mass Spectrometry Data for **3,5-Dichloropyridin-4-ol**.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are suitable for the analysis of solid organic compounds like **3,5-Dichloropyridin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.[\[1\]](#)
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[\[1\]](#)[\[2\]](#)
- Transfer the solution to a standard 5 mm NMR tube.[\[1\]](#)
- Ensure the solution is clear and free of any particulate matter.

^1H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Process the free induction decay (FID) with an appropriate window function and Fourier transform.
- Phase and baseline correct the spectrum.
- Integrate the signals to determine the relative number of protons.

^{13}C NMR Acquisition:

- Switch the spectrometer to the ^{13}C nucleus frequency.
- Acquire a proton-decoupled ^{13}C NMR spectrum.[\[3\]](#)[\[4\]](#)
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[\[3\]](#)

- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.[3][4]
- Process the FID and present the spectrum in a similar manner to the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[5]
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[5]
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate. [5]

Data Acquisition:

- Record a background spectrum of the clean, empty sample compartment.
- Place the salt plate with the sample film in the spectrometer's sample holder.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- The spectrum is usually plotted as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI source).

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be approximately 1 mg/mL.[6]

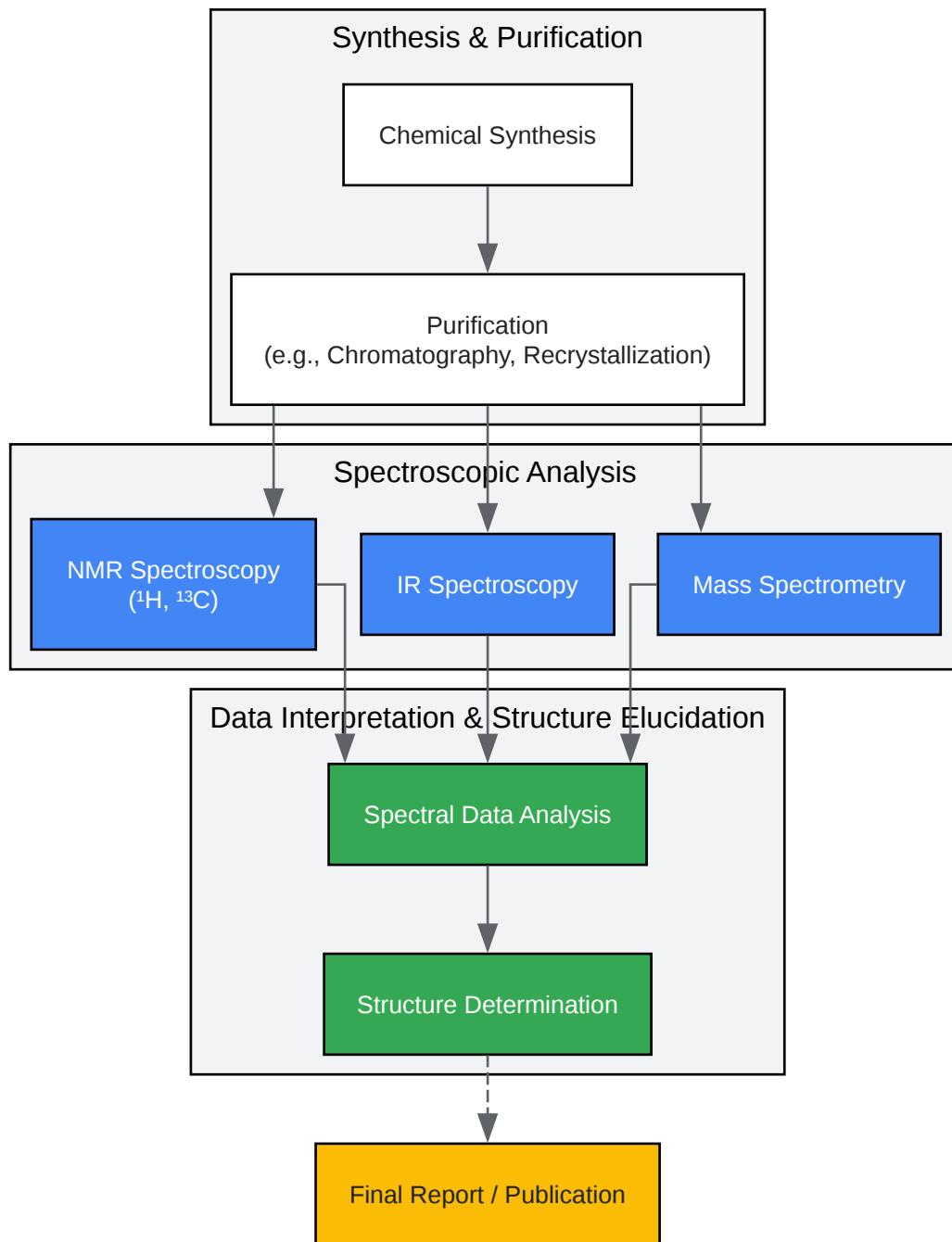
Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source of the mass spectrometer, where it is vaporized.[7][8]
- The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[7][8][9]
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[7][8][9]
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

General Workflow for Spectroscopic Characterization

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Caption: A flowchart illustrating the general process of spectroscopic analysis.

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